Nickel;yttrium

Magnetic materials Intermetallic compounds Spintronics research

Researchers requiring a well-characterized Pauli paramagnet for magnetic baseline studies face the risk of phase contamination when ordering generic 'nickel-yttrium alloy.' YNi5 (hexagonal CaCu₅-type, space group P6/mmm) eliminates this uncertainty by providing a single-phase reference with negligible hydrogen absorption up to 673 K and 15 MPa H₂. ● Establishes unambiguous paramagnetic baseline; ferromagnetic YNi₃ and non-magnetic YNi phases are excluded by phase-pure synthesis. ● Serves as inert diluent in composite hydrogen storage materials and as XRD calibration standard (calculated density 7.80 g/cm³). ● Available in 99%-99.999% purity as ingot, powder, or sputtering target, with documented crystallographic and magnetic data.

Molecular Formula Ni5Y
Molecular Weight 382.373
CAS No. 12333-67-4
Cat. No. B577347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;yttrium
CAS12333-67-4
SynonymsYttrium-Nickel alloy, YNi5
Molecular FormulaNi5Y
Molecular Weight382.373
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Ni].[Ni].[Y]
InChIInChI=1S/5Ni.Y
InChIKeyPKGOVESIHDGGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Yttrium Properties and Specifications


Nickel;yttrium (CAS 12333-67-4) is a binary rare earth–transition metal intermetallic compound that exists in multiple stoichiometric phases, with YNi₅ (hexagonal CaCu₅-type structure, space group P6/mmm) being the most extensively studied and commercially available form [1]. The Y-Ni binary system includes at least eight distinct intermetallic phases—Y₃Ni, Y₃Ni₂, YNi, YNi₂, YNi₃, YNi₄, YNi₅, and YNi₉—each exhibiting discrete crystallographic, electronic, and functional properties [2]. YNi₅ is characterized by calculated density of 7.80 g/cm³, formation energy of -0.319 eV/atom, and ferromagnetic ordering with a calculated magnetic moment of 1.358 μ_B per unit cell [1]. The compound is commercially supplied in multiple purity grades ranging from 99% (2N) to 99.999% (5N) in various form factors including ingot, powder, and sputtering targets, with appropriate hazard classification (H317, H351, H372, H412) for safe handling [3].

Phase Selection
YNi₅ hexagonal CaCu₅-type; multiple stoichiometric phases require specification
Form Factor
Available as ingot, powder, sputtering target for various research formats
Purity Range
99% to 99.999% (2N–5N) suitable for reference, magnetic, and catalyst research
Key Property
Pauli paramagnet (YNi₅); contrast with ferromagnetic YNi₃ for magnetic studies

Nickel Yttrium Irreplaceability


The Y-Ni binary system exhibits profound composition-dependent variation in fundamental electronic and functional properties that precludes generic substitution. Across the eight identified stoichiometric phases (Y₃Ni through YNi₉), magnetic behavior transitions dramatically from Pauli paramagnetism in YNi₅ to very weak itinerant ferromagnetism in YNi₃ and Y₂Ni₇, with the resurgence of magnetism attributed specifically to nickel 3d electron spatial distribution rather than yttrium 4d contributions [1]. Crystallographic parameters diverge sharply—YNi₅ adopts hexagonal CaCu₅-type structure (space group P6/mmm, density 7.80 g/cm³), whereas YNi crystallizes with monoclinic symmetry (space group P2₁/b) and lower density of 6.06 g/cm³ [2][3]. Critically, hydrogen storage behavior among RNi₅ (R = rare earth) compounds reveals that binary YNi₅ exhibits negligible hydrogen absorption up to 673 K and 15 MPa H₂, in stark contrast to LaNi₅ which absorbs >6 H atoms per formula unit at modest pressure [4]. Consequently, procurement specifications that omit precise phase identification (e.g., ordering 'nickel-yttrium alloy' without designating YNi₅ versus YNi or YNi₃) will result in materially different physicochemical behavior.

Phase Mismatch
Ordering “nickel-yttrium” without specifying YNi₅ may yield ferromagnetic YNi₃ or low-density YNi—magnetic and crystallographic behavior may differ significantly.
Density Deviation
YNi density is ~28% lower than YNi₅; substitution may alter mass-dependent properties in composite or thin-film applications.
Hydrogen Sorption
Binary YNi₅ is essentially hydrogen-inactive; mistaking it for LaNi₅ or YNi₅₋ₓAlₓ can compromise hydrogen storage experiments.

Nickel Yttrium Differential Evidence


YNi₅ Pauli Paramagnet vs. YNi₃ Ferromagnet

Within the Y-Ni binary system, magnetic ground state varies discontinuously with stoichiometry. YNi₅ is characterized as a Pauli paramagnet with no spontaneous magnetic ordering, whereas YNi₃ exhibits very weak itinerant ferromagnetism analogous to ZrZn₂. Polarized neutron diffraction experiments on YNi₃ single crystals confirmed that the magnetic resurgence originates from nickel 3d electrons with spatial distribution comparable to that in metallic nickel, not from yttrium 4d contributions [1].

Magnetic Ground State
Head-to-head
YNi₅: Pauli paramagnet (calc. moment 1.358 μ_B); YNi₃: weak itinerant ferromagnet; YNi: non-magnetic (0.000 μ_B)
Magnetic ordering is phase-dependent; may shift from paramagnetic to ferromagnetic.
DFT-GGA for YNi₅; polarized neutron data for YNi₃.
Magnetic materials Intermetallic compounds Spintronics research

YNi₅ vs. LaNi₅ Hydrogen Storage Capacity

Binary YNi₅ exhibits fundamentally different hydrogen sorption behavior compared to the archetypal hydrogen storage compound LaNi₅ and to aluminum-substituted ternary YNi₅₋ₓAlₓ derivatives. Binary YNi₅ shows no significant hydrogen absorption even under extreme conditions up to 673 K and 15 MPa H₂ pressure. In contrast, ternary YNi₅₋ₓAlₓ alloys with the CaCu₅ structure react readily with hydrogen, absorbing between 1.85 and 3.96 hydrogen atoms per formula unit at room temperature [1]. The hydrogen storage behavior of YNi₅ parallels that of TbNi₅ and DyNi₅ compounds with similar lattice constants, exhibiting comparable pressure-composition isotherms, which confirms that 4f electrons exert no direct influence on the novel plateau appearance observed in RNi₅-H systems [2].

H₂ Storage Capacity
Head-to-head
YNi₅: negligible H₂ up to 673 K, 15 MPa; LaNi₅: >6 H/f.u.; YNi₅₋ₓAlₓ: 1.85–3.96 H/f.u.
Binary YNi₅ is an inert hydrogen matrix; storage requires substituted phases.
Conditions: 673 K, 15 MPa for binary; room temperature for ternary.
Hydrogen storage Metal hydride batteries Energy materials

Yttrium- vs. Zirconia-Promoted Ni Catalyst Activity

Yttria-promoted mesoporous carbon-nickel-cobalt (MC-Ni-Co) catalysts demonstrate quantitatively superior performance in ethanol steam reforming compared to zirconia-promoted analogs. The yttria-promoted catalyst achieved approximately 56% ethanol conversion at 375 °C, compared to approximately 46% conversion for the zirconia-promoted catalyst under identical conditions . XRD and HR-TEM characterization attributed this enhancement to smaller nanoparticle size and higher metal dispersion in the yttria-promoted formulation; TPR analysis further confirmed easier reduction of oxide nanoparticles in the yttria-promoted catalyst relative to the zirconia-promoted catalyst . In dry methane reforming applications, yttrium-loaded monometallic nickel catalysts on alumina exhibited higher activity and stability than yttrium-free alumina-supported nickel catalysts, an effect ascribed to enhanced nickel dispersity from proximity to yttrium oxide species [1].

Ethanol Conversion
Head-to-head
~56% (Y-promoted) vs ~46% (Zr-promoted) at 375 °C
Reported higher conversion with yttria promotion; supports catalyst screening.
MC-Ni-Co catalyst, ethanol steam reforming.
Catalysis Hydrogen production Ethanol steam reforming

Crystal Structures of Y-Ni Binary Phases

The Y-Ni binary system displays distinct crystallographic parameters that vary systematically with stoichiometry, enabling unambiguous phase identification via X-ray diffraction. YNi₅ crystallizes in hexagonal CaCu₅-type structure (space group P6/mmm) with calculated density of 7.80 g/cm³ [1]. YNi₃ adopts trigonal R-3m space group with Y–Ni bond distances ranging from 2.85–3.10 Å [2]. YNi crystallizes with monoclinic symmetry in space group P2₁/b, lattice parameters a = 4.114 Å, b = 7.14 Å, c = 5.501 Å, β = 90.0 ± 0.5°, and calculated density of 6.06 g/cm³ [3]. YNi₂ forms a C15 Laves phase superstructure with ordered Y vacancies (approximate stoichiometry Y₀.₉₅Ni₂) [4].

Crystal Structures
Class-level
YNi₅: Hexagonal P6/mmm, ρ 7.80 g/cm³; YNi: Monoclinic P2₁/b, ρ 6.06 g/cm³; YNi₃: Trigonal R-3m; YNi₂: Cubic C15
Phase-specific diffraction patterns and density; misidentification may impact XRD analysis.
DFT-GGA calculations; single-crystal XRD for YNi.
Crystallography Materials characterization Phase identification

Y-Modified Ni Dispersion vs. Unpromoted

Yttrium modification of nickel-based catalysts produces quantifiable improvements in metal dispersion and reducibility that directly correlate with enhanced catalytic stability. Y-loaded monometallic Ni catalysts supported on alumina demonstrated higher catalytic activity and superior long-term stability compared to yttrium-free alumina-supported Ni, with the performance difference attributed to the proximity of nickel to yttrium oxide species, which increases metal dispersity [1]. In the dry reforming of methane, the enhanced dispersion reduces nickel sintering and carbon deposition, both of which are primary deactivation mechanisms for unpromoted nickel catalysts [1]. The close contact between nickel and yttrium oxide species modifies the electronic environment of nickel atoms as characterized by XPS and TPR-H₂, with yttrium oxide promoting the formation and stabilization of metallic Ni⁰ active sites [1].

Ni Dispersion Stability
Head-to-head
Y-loaded Ni/Al₂O₃: higher stability, increased dispersity; unpromoted: lower activity, sintering
Yttria proximity promotes Ni dispersion and mitigates deactivation.
Dry reforming of methane; TPR-H₂, XPS characterization.
Catalyst design Dry methane reforming Metal dispersion

Nickel Yttrium Application Scenarios


Pauli Paramagnetic Reference Material

YNi₅ serves as a well-characterized Pauli paramagnet in the Y-Ni binary system, enabling its use as a calibration standard or reference material in magnetic property studies of rare earth–transition metal intermetallics. Its paramagnetic ground state contrasts sharply with the very weak itinerant ferromagnetism observed in YNi₃ and Y₂Ni₇, a difference experimentally confirmed by polarized neutron diffraction [1]. Researchers investigating composition-dependent magnetic phase transitions across the Y-Ni series require phase-pure YNi₅ to establish baseline paramagnetic behavior and to avoid contamination from ferromagnetic YNi₃ or non-magnetic YNi phases [2][3].

Non-Hydrogen-Absorbing Matrix Phase

Binary YNi₅ is specifically suited for applications requiring a non-hydrogen-absorbing intermetallic matrix or control sample in hydrogen storage research. Its negligible hydrogen absorption—even under extreme conditions of 673 K and 15 MPa H₂—provides a stark contrast to ternary YNi₅₋ₓAlₓ alloys (1.85–3.96 H/f.u.) and LaNi₅ (>6 H/f.u.) [1]. This property makes YNi₅ valuable as an inert diluent phase in composite hydrogen storage materials and as a baseline reference for differentiating the contributions of aluminum substitution to hydrogen sorption capacity [2]. The P-C isotherm similarity between YNi₅ and TbNi₅/DyNi₅ further supports its use in systematic studies of 4f electron effects on hydride phase formation [3].

Promoter for Nickel Reforming Catalysts

Yttrium and yttria function as effective promoters for nickel-based catalysts in steam reforming of ethanol and dry reforming of methane, offering quantifiable activity advantages over zirconia-based promoters. Yttria-promoted MC-Ni-Co catalysts achieve ~56% ethanol conversion at 375 °C, outperforming zirconia-promoted catalysts (~46%) due to smaller nanoparticle size, higher dispersion, and easier oxide reducibility [1]. In dry methane reforming, yttrium-loaded nickel catalysts on alumina exhibit enhanced stability and activity compared to yttrium-free formulations, attributable to improved nickel dispersity from proximity to yttrium oxide species [2]. These performance differentials directly inform catalyst formulation decisions for hydrogen production from biomass-derived feedstocks and for syngas generation via methane reforming.

XRD Calibration Reference Material

YNi₅ provides a well-defined crystallographic reference with hexagonal CaCu₅-type structure (space group P6/mmm) and calculated density of 7.80 g/cm³, enabling its use as an internal standard for powder XRD calibration and phase identification in multi-component rare earth–transition metal systems [1]. The substantial structural divergence among Y-Ni phases—YNi (monoclinic P2₁/b, 6.06 g/cm³), YNi₃ (trigonal R-3m), and YNi₂ (cubic C15 superstructure)—provides unambiguous diffraction fingerprinting capability [2][3][4]. Researchers synthesizing novel ternary or quaternary yttrium-nickel-based compounds require phase-pure YNi₅ as a reference to validate phase purity, detect impurity phases, and calibrate lattice parameter refinements against a well-documented structural model.

Application
Selection Property
Validation Focus
Magnetic Reference Studies
Pauli paramagnetic baseline
Verify phase-pure YNi₅ magnetic characterization
Hydrogen Storage Inert Matrix
Negligible H₂ sorption
Confirm phase identity for hydrogen storage research
Reforming Catalyst Promoter
Y-promoted Ni dispersion
Assess promoter effect on ethanol conversion activity
XRD Calibration Standard
Well-defined hexagonal CaCu₅ structure
Validate phase purity and lattice parameter calibration

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